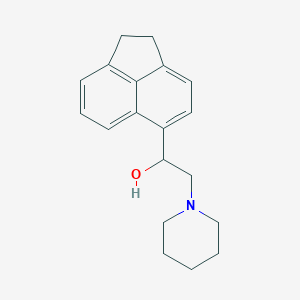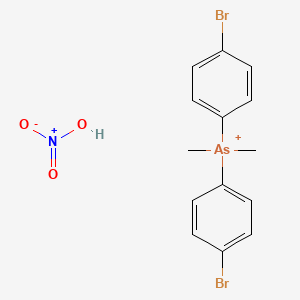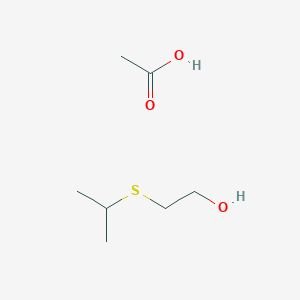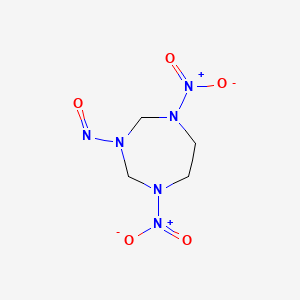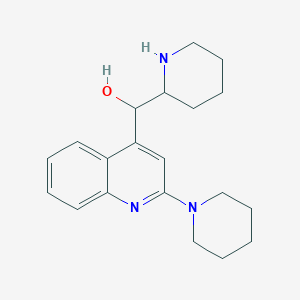
Aluminum;ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum and zinc are two widely used metals that form various alloys and compounds with unique properties. These compounds are known for their high strength, corrosion resistance, and versatility in different applications. Aluminum-zinc alloys, in particular, are used in a range of industries, including aerospace, automotive, and construction.
準備方法
Synthetic Routes and Reaction Conditions: Aluminum-zinc alloys can be prepared through several methods, including co-precipitation, electroplating, and arc plasma processing. For example, aluminum-doped zinc oxide can be synthesized by co-precipitation, where zinc and aluminum salts are dissolved in water, followed by the addition of a precipitating agent to form a solid compound . Another method involves the pyrolysis of co-precipitated precursors in arc plasma processing to obtain aluminum-doped zinc oxide powders .
Industrial Production Methods: In industrial settings, aluminum-zinc alloys are typically produced by melting aluminum and zinc together in a controlled environment. The molten mixture is then cast into molds to form the desired shapes. The alloys may also undergo additional treatments, such as heat treatment and anodizing, to enhance their properties .
化学反応の分析
Types of Reactions: Aluminum and zinc undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, zinc reacts with acids to form zinc salts and hydrogen gas, while aluminum reacts with acids to form aluminum salts and hydrogen gas . Both metals can also react with bases to form complex ions.
Common Reagents and Conditions: Common reagents used in reactions with aluminum and zinc include hydrochloric acid, sulfuric acid, and sodium hydroxide. These reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure .
Major Products: The major products formed from reactions involving aluminum and zinc include aluminum chloride, aluminum sulfate, zinc chloride, and zinc sulfate. These compounds are used in various industrial and chemical processes .
科学的研究の応用
Aluminum-zinc alloys have numerous scientific research applications due to their unique properties. In chemistry, they are used as catalysts and in the synthesis of other compounds. In biology and medicine, aluminum-zinc compounds are studied for their potential use in drug delivery systems and as antimicrobial agents . In industry, these alloys are used in the production of high-strength materials, corrosion-resistant coatings, and lightweight components for aerospace and automotive applications .
作用機序
The mechanism of action of aluminum-zinc compounds involves their ability to interact with various molecular targets and pathways. For example, zinc ions play a crucial role in enzymatic reactions and protein synthesis, while aluminum ions can influence cellular processes by binding to proteins and nucleic acids . These interactions can lead to changes in cellular function and metabolism, making aluminum-zinc compounds valuable in both research and practical applications .
類似化合物との比較
Similar Compounds: Similar compounds to aluminum-zinc alloys include other metal alloys and compounds, such as aluminum-copper, zinc-copper, and aluminum-magnesium alloys. These compounds share some properties with aluminum-zinc alloys but also have distinct differences.
Uniqueness: Aluminum-zinc alloys are unique due to their combination of high strength, corrosion resistance, and lightweight properties. Unlike aluminum-copper alloys, which are prone to corrosion, aluminum-zinc alloys offer better resistance to environmental factors . Additionally, aluminum-zinc alloys can be easily processed and formed into various shapes, making them versatile for different applications .
特性
分子式 |
AlZn |
|---|---|
分子量 |
92.4 g/mol |
IUPAC名 |
aluminum;zinc |
InChI |
InChI=1S/Al.Zn |
InChIキー |
FJMNNXLGOUYVHO-UHFFFAOYSA-N |
正規SMILES |
[Al].[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


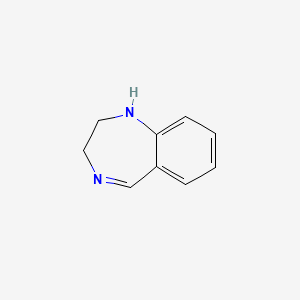
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
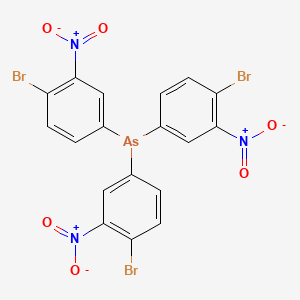
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)
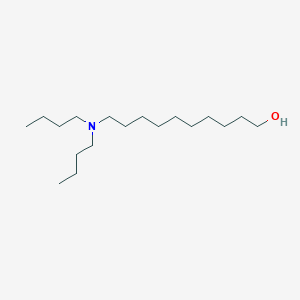
silane](/img/structure/B14726699.png)
